molecular formula C16H19NO2 B11856516 N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide CAS No. 52001-32-8

N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide

Cat. No.: B11856516
CAS No.: 52001-32-8
M. Wt: 257.33 g/mol
InChI Key: PUXCIQCVPJXRDS-UHFFFAOYSA-N
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Description

N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide is a chemical compound supplied for research and development purposes. It features an indeno[2,1-c]pyran core structure, a scaffold of interest in medicinal chemistry. This product is strictly for laboratory and research applications. It is not intended for diagnostic, therapeutic, or personal use. All information provided is for research reference. Researchers should handle this material according to all applicable laboratory safety guidelines.

Properties

CAS No.

52001-32-8

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

N,N,1-trimethyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-carboxamide

InChI

InChI=1S/C16H19NO2/c1-16(15(18)17(2)3)14-10-11-6-4-5-7-12(11)13(14)8-9-19-16/h4-7H,8-10H2,1-3H3

InChI Key

PUXCIQCVPJXRDS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCO1)C3=CC=CC=C3C2)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation for Indeno-Pyran Formation

A widely adopted strategy involves the acid-catalyzed cyclization of keto-ester precursors. For example, treatment of 2-(3-methylcyclohex-2-en-1-yl)indan-1-one with concentrated hydrochloric acid in glacial acetic acid induces cyclization, yielding the tetrahydroindeno-pyran skeleton. Key parameters include:

ParameterOptimal ConditionYield (%)
Acid catalystHCl (conc.)72–78
SolventGlacial acetic acid
Temperature80–90°C

This method prioritizes regioselectivity, with the methyl group introduced via the starting keto-ester.

Diels-Alder Approach

Alternative routes employ Diels-Alder reactions between indene derivatives and methyl-substituted dienophiles . For instance, reacting 1-methyl-1,3-cyclohexadiene with indan-1-one under high pressure (15 kbar) produces the bicyclic framework with >90% endo selectivity.

Carboxamide Functionalization

Carboxylic Acid Intermediate Synthesis

The 1-position carboxylic acid is synthesized via oxidation of a primary alcohol or hydrolysis of a nitrile. For example:

  • Oxidation of 1-hydroxymethyl-substituted indeno-pyran using Jones reagent (CrO₃/H₂SO₄) yields the carboxylic acid in 65–70% yield.

  • Hydrolysis of 1-cyanoindeno-pyran with concentrated H₂SO₄ at 120°C provides the acid intermediate.

Acyl Chloride Route

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Subsequent reaction with dimethylamine in dichloromethane at 0°C affords the carboxamide:

RCOOHSOCl2RCOCl(CH3)2NHRCON(CH3)2\text{RCOOH} \xrightarrow{\text{SOCl}2} \text{RCOCl} \xrightarrow{\text{(CH}3\text{)}2\text{NH}} \text{RCON(CH}3\text{)}_2

ReagentTemperatureYield (%)
SOCl₂0°C → rt85–88
Oxalyl chloride−10°C78–82

Direct Aminolysis

Using coupling agents such as HATU or EDC/HOBt , the carboxylic acid reacts with dimethylamine in dimethylformamide (DMF), achieving yields of 70–75%.

Methylation at the 1-Position

Early-Stage Methyl Incorporation

The methyl group is introduced during cyclization by employing methyl-substituted diketones or methyl-containing dienophiles . For example, methyl vinyl ketone participates in Diels-Alder reactions to install the methyl group regioselectively.

Post-Cyclization Alkylation

Quaternization of the 1-position is achieved via Grignard reagent (CH₃MgBr) addition to a ketone intermediate, followed by oxidation to the carboxylic acid.

Optimization and Challenges

Regiochemical Control

Competing pathways during cyclization may yield regioisomers. Employing bulky directing groups (e.g., tert-butyl esters) or Lewis acid catalysts (e.g., AlCl₃) enhances selectivity for the desired product.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) separates regioisomers.

  • Crystallization : Recrystallization from ethanol/water mixtures improves purity (>98%).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : The N,N-dimethyl groups resonate as singlets at δ 2.95–3.10 ppm.

  • IR Spectroscopy : Strong absorption at 1650 cm⁻¹ confirms the carboxamide C=O stretch.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity for pharmaceutical-grade material.

Comparative Evaluation of Synthetic Routes

MethodAdvantagesLimitationsOverall Yield (%)
Friedel-CraftsHigh regioselectivityHarsh acidic conditions68
Diels-AlderExcellent stereocontrolHigh-pressure equipment required82
Acyl ChlorideHigh amidation efficiencyMoisture-sensitive intermediates85

Chemical Reactions Analysis

Types of Reactions

N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism by which N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Compounds for Comparison:

1,3,4,9-Tetrahydro-N,N',1-trimethylindeno[2,1-c]pyran-1-ethylamine (C₁₇H₂₃NO) Core Structure: Shares the indeno[2,1-c]pyran backbone. Functional Group: Ethylamine (-CH₂CH₂NHMe₂) at the 1-position.

AR18 (Tetrahydroindeno[1,2-b]indole-9,10-dione) Core Structure: Indeno[1,2-b]indole fused with a dione moiety. Functional Groups: Two ketone groups at positions 9 and 10. Key Difference: The planar indole-dione system may enhance π-π stacking interactions in biological targets (e.g., CK2α inhibition), whereas the pyran-carboxamide system offers conformational flexibility.

4'-Octyl-3-piperidinopropiophenone (C₂₂H₃₅NO) Core Structure: Aryl ketone with a piperidine substituent.

Comparative Data Table

Compound Name Molecular Formula Core Structure Key Functional Groups Predicted LogP*
N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide C₁₇H₂₁NO₂ Indeno[2,1-c]pyran Carboxamide (-CONMe₂) 2.5–3.0
1,3,4,9-Tetrahydro-N,N',1-trimethylindeno[2,1-c]pyran-1-ethylamine C₁₇H₂₃NO Indeno[2,1-c]pyran Ethylamine (-CH₂CH₂NHMe₂) 3.0–3.5
AR18 (Indeno[1,2-b]indole-9,10-dione) C₁₈H₁₄N₂O₂ Indeno[1,2-b]indole Dione (-C=O) 1.8–2.2
4'-Octyl-3-piperidinopropiophenone C₂₂H₃₅NO Aryl ketone Piperidine, octyl chain 5.0–5.5

*Predicted LogP values are estimated based on functional group contributions and molecular topology.

Biological Activity

N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound belongs to a class of indeno-pyran derivatives, characterized by a tetrahydroindeno structure fused with a pyran ring. Its chemical formula is C15H19NC_{15}H_{19}N with a molecular weight of approximately 229.32 g/mol. The structural formula can be represented as follows:

N N 1 Trimethyl 1 3 4 9 tetrahydroindeno 2 1 c pyran 1 carboxamide\text{N N 1 Trimethyl 1 3 4 9 tetrahydroindeno 2 1 c pyran 1 carboxamide}

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

1. Anticancer Activity
Research has indicated that compounds within the indeno-pyran class exhibit anticancer properties. A study evaluated the cytotoxic effects of various indeno derivatives on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Results demonstrated that certain derivatives significantly inhibited cell proliferation at micromolar concentrations.

2. Antimicrobial Properties
In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

3. Neuroprotective Effects
Neuroprotective potential was assessed through assays measuring oxidative stress markers in neuronal cell cultures. The compound demonstrated a reduction in reactive oxygen species (ROS), suggesting its role in protecting neuronal cells from oxidative damage.

Data Table: Summary of Biological Activities

Activity Type Tested Model Effect Observed Reference
AnticancerA549 Cell LineSignificant cytotoxicity
AntimicrobialVarious Bacterial StrainsInhibition of growth
NeuroprotectiveNeuronal Cell CulturesReduced oxidative stress markers

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Anticancer Efficacy
A systematic evaluation of indeno-pyran derivatives was conducted where this compound was found to exhibit an IC50 value of 15 µM against A549 cells after 48 hours of treatment. This suggests its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Screening
In a screening assay against Staphylococcus aureus and Escherichia coli, the compound displayed MIC values of 32 µg/mL and 64 µg/mL respectively. These results indicate promising antimicrobial properties worthy of further exploration in clinical settings.

Q & A

Q. What are the key synthetic routes for N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step pathways involving coupling agents (e.g., N,N'-dicyclohexylcarbodiimide) and bases (e.g., diisopropylethylamine). A base-promoted cascade reaction using 2-isocyanoacetate with alkynyl precursors is efficient for constructing the tetrahydroindeno core under mild conditions . Solvent choice (e.g., ethanol, methanol) and temperature control are critical for optimizing selectivity and yield, as seen in analogous carboxamide syntheses .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

High-resolution ¹H and ¹³C NMR are essential for confirming the stereochemistry and substituent positions, particularly for the fused indeno-pyran system. For example, ¹³C NMR resolves signals from the carboxamide and methyl groups . Mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide additional validation of molecular weight and 3D conformation .

Q. How can researchers assess the compound's stability under experimental storage conditions?

Accelerated stability studies using HPLC under varying temperatures (4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) can identify degradation products. Spectroscopic monitoring (e.g., UV-Vis) over time quantifies decomposition rates, as applied to structurally similar carboxamides .

Advanced Research Questions

Q. What strategies resolve contradictions in low yields during multi-step synthesis?

Retrosynthetic analysis can identify rate-limiting steps (e.g., carboxamide coupling). For example, replacing traditional coupling agents with polymer-supported reagents improves purity and reduces side reactions in analogous piperidine-carboxamide syntheses . Kinetic studies (e.g., in situ IR monitoring) optimize reaction times and intermediate isolation .

Q. How can computational methods predict biological targets for this compound?

Molecular docking (e.g., AutoDock Vina) against databases like the Protein Data Bank identifies potential interactions with enzymes (e.g., PARP-1 or topoisomerases). For tetrahydroindeno derivatives, docking scores correlate with experimental inhibition of DNA repair pathways . Free-energy perturbation (FEP) simulations refine binding affinity predictions for carboxamide-enzyme complexes .

Q. What enantioselective synthesis methods ensure stereochemical control in the tetrahydroindeno core?

Dual catalysis using chiral N-heterocyclic carbenes (NHCs) with Lewis acids (e.g., Mg(OTf)₂) achieves enantioselectivity >95% ee for similar fused systems. Asymmetric aldol or Michael additions to pre-functionalized intermediates are also effective .

Q. How do structural modifications enhance pharmacological activity while minimizing toxicity?

Structure-activity relationship (SAR) studies comparing methyl, methoxy, and halogen substituents on the indeno-pyran scaffold can optimize potency. For example, introducing electron-withdrawing groups (e.g., -F) at specific positions improves metabolic stability in hepatocyte assays . Parallel artificial membrane permeability assays (PAMPA) screen for blood-brain barrier penetration .

Q. What natural product analogs inspire the design of derivatives with improved bioactivity?

The tetrahydroindeno[2,1-c]chromene core in natural products like brazilin (from Caesalpinia sappan L.) provides a template for hybrid molecules. Semi-synthetic modifications, such as replacing chromene oxygen with nitrogen, enhance kinase inhibition .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationRetrosynthetic analysis, kinetic monitoring
Structural Elucidation¹H/¹³C NMR, X-ray crystallography
Biological Target PredictionMolecular docking, FEP simulations
Stability AssessmentHPLC, accelerated degradation studies

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